3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-27(24,25)15-7-3-5-13(18)11-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHJWLWFXKMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.47 g/mol. The compound features a fluorine atom, a sulfonamide group, and a pyridazine moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyridazine derivatives exhibit a wide range of pharmacological activities, including:
- Antimicrobial : Some studies suggest that pyridazine derivatives can inhibit bacterial growth by interfering with essential biochemical pathways.
- Anti-inflammatory : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Ion Influx Inhibition : Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is crucial for processes such as platelet aggregation.
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in human breast cancer cells. Mechanistic studies revealed that it triggered mitochondrial dysfunction and activated caspase pathways, leading to programmed cell death.
Case Study 3: Anti-inflammatory Properties
Research involving animal models showed that the compound reduced inflammation markers significantly in models of induced arthritis. The observed decrease in cytokine levels (such as TNF-alpha and IL-6) supports its role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridazine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Zardaverine | Zardaverine | Anti-platelet agent |
| Emorfazone | Emorfazone | Anti-inflammatory |
| Pyridaben | Pyridaben | Herbicide |
Comparison with Similar Compounds
Pyridazine vs. Triazolo-Pyridazine
- Target Compound : Contains a 6-methylsulfonylpyridazin-3-yl group.
- Analog (): 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide replaces the pyridazine with a triazolo-pyridazine fused ring.
Pyridazine vs. Methoxy-Pyridazine
- Analog () : 4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide substitutes methylsulfonyl with methoxy. The methoxy group is less electron-withdrawing, which may reduce metabolic stability but improve membrane permeability due to increased lipophilicity .
Sulfonamide Modifications
Fluorine Positioning and Trifluoromethyl Effects
- Target Compound : Features a 3-fluoro substituent on the benzenesulfonamide.
- Analog () : 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide lacks the pyridazine moiety entirely, highlighting the importance of the heterocyclic core for target engagement .
Pharmacokinetic and Physicochemical Properties
Solubility and Metabolic Stability
- The methylsulfonyl group in the target compound improves aqueous solubility compared to methoxy or methyl analogs (e.g., ) but may reduce cell permeability due to higher polarity .
- Fluorine atoms (present in all analogs) enhance metabolic stability by resisting oxidative degradation, a common feature in drug design .
Binding Affinity Predictions
- Target Compound : Methylsulfonyl may form hydrogen bonds with lysine or arginine residues in kinases, as seen in sulfonamide-containing inhibitors .
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step protocols involving coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and sulfonamide formation. For example, halogenated intermediates may undergo Buchwald-Hartwig amination to introduce the phenylsulfonamide moiety. Microwave-assisted synthesis (e.g., 50 W, 5-minute cycles in ethanol) can enhance reaction efficiency, as demonstrated for analogous sulfonamide derivatives . Yield optimization requires precise control of catalysts (e.g., Pd-based), temperature (60–120°C), and solvent polarity.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. Aromatic protons near electron-withdrawing groups (e.g., sulfonyl) exhibit downfield shifts .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) with <2 ppm error .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How can X-ray crystallography and computational modeling resolve the compound’s 3D structure?
Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazine groups). For computational validation, density functional theory (DFT) optimizes geometry, while molecular docking predicts binding modes to biological targets (e.g., enzymes) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance bioactivity?
Methodological Answer: Systematic SAR studies on benzenesulfonamide derivatives reveal:
- Fluoro vs. Chloro Substituents : Fluorine’s electronegativity improves membrane permeability, while chlorine enhances hydrophobic interactions .
- Pyridazine Modifications : Methylsulfonyl groups increase metabolic stability compared to methoxy or acetyl derivatives .
- Substituent Positioning : Para-fluoro on the benzene ring optimizes steric compatibility with target binding pockets .
Q. Which in vitro and in vivo assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for kinases or proteases) .
- Cell-Based Assays : MTT or ATP-luminescence assays quantify cytotoxicity (e.g., IC <10 µM in cancer lines) .
- Pharmacokinetic Studies : Rodent models assess oral bioavailability and plasma half-life via LC-MS/MS .
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data?
Methodological Answer: Discrepancies often arise from ligand conformational flexibility or solvent effects. To address this:
Q. What strategies stabilize the compound under physiological conditions?
Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of sulfonamide or methylsulfonyl groups). Stabilization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
